Home > Products > Screening Compounds P23542 > PROTAC BTK Degrader-8
PROTAC BTK Degrader-8 -

PROTAC BTK Degrader-8

Catalog Number: EVT-12514540
CAS Number:
Molecular Formula: C80H94F2N14O20P2
Molecular Weight: 1671.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BTK Degrader-8 is a specialized compound designed to target and degrade Bruton’s tyrosine kinase, an essential protein involved in B-cell receptor signaling. This degradation is achieved through the innovative use of proteolysis-targeting chimeras (PROTACs), which facilitate the selective ubiquitination and subsequent proteasomal degradation of specific proteins. The development of PROTAC BTK Degrader-8 represents a significant advancement in targeted cancer therapies, particularly for B-cell malignancies.

Source

The compound is derived from a series of research efforts aimed at optimizing PROTACs for enhanced efficacy against Bruton’s tyrosine kinase. Various studies have highlighted the potential of these compounds in degrading BTK effectively, leading to improved therapeutic outcomes in conditions such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma .

Classification

PROTAC BTK Degrader-8 falls under the classification of small molecule drugs. It is specifically categorized as a PROTAC, which is a type of bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein, leading to its degradation via the ubiquitin-proteasome system. This mechanism distinguishes PROTACs from traditional inhibitors, as they actively promote the removal of target proteins rather than merely inhibiting their activity.

Synthesis Analysis

Methods

The synthesis of PROTAC BTK Degrader-8 typically involves several key steps:

  1. Linker Design: A critical aspect of synthesis involves selecting an appropriate linker that connects the BTK ligand with the E3 ligase ligand (often derived from thalidomide). The length and flexibility of this linker can significantly influence the efficacy of degradation .
  2. Conjugation: The synthesis process often employs techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for linking components. This method allows for precise control over the structural integrity and functional properties of the final compound .
  3. Purification and Characterization: Following synthesis, compounds are purified using high-performance liquid chromatography (HPLC) and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Technical Details

The synthesis may also involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize byproducts. The careful design of each component ensures that the resulting PROTAC possesses the desired pharmacological properties.

Molecular Structure Analysis

Structure

The molecular structure of PROTAC BTK Degrader-8 comprises three primary components:

  • BTK Ligand: A specific ligand that binds to Bruton’s tyrosine kinase.
  • E3 Ligase Ligand: Typically derived from thalidomide or similar compounds that facilitate recruitment of E3 ligases.
  • Linker: A strategically designed linker that connects these two components, allowing for optimal spatial orientation necessary for effective binding and degradation.

Data

The exact molecular formula and weight will depend on the specific modifications made during synthesis. Characterization data typically includes:

  • Molecular Weight: Determined through mass spectrometry.
  • NMR Spectra: Used to confirm structural integrity.
  • HPLC Purity: Generally exceeding 95% purity for effective biological application .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the function of PROTAC BTK Degrader-8 include:

  1. Formation of Ternary Complex: The initial interaction between PROTAC, BTK, and E3 ligase leads to a ternary complex formation.
  2. Ubiquitination: Following complex formation, ubiquitin molecules are transferred to BTK, marking it for degradation.
  3. Proteasomal Degradation: The tagged BTK protein is subsequently recognized by the proteasome, leading to its degradation into peptides.

Technical Details

These reactions are facilitated by the inherent properties of PROTACs that allow them to bridge target proteins with E3 ligases effectively, ensuring efficient ubiquitination and degradation processes .

Mechanism of Action

Process

The mechanism by which PROTAC BTK Degrader-8 exerts its effects involves several sequential steps:

  1. Binding: The compound binds to Bruton’s tyrosine kinase via its specific ligand.
  2. Recruitment: The E3 ligase ligand within the PROTAC recruits an E3 ligase enzyme.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto BTK.
  4. Degradation: The ubiquitinated BTK is recognized by the proteasome for degradation.

Data

Studies have demonstrated that this mechanism leads to significant reductions in BTK levels within cells, thereby inhibiting downstream signaling pathways critical for B-cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility characteristics vary based on solvent; often tested in dimethyl sulfoxide or aqueous buffers.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial; many PROTACs are designed to be stable yet reactive enough to engage their targets effectively.
  • Reactivity: The reactivity profile can be influenced by functional groups present in both the linker and ligands.

Relevant Data or Analyses

Comprehensive analyses often include stability studies under various pH conditions and temperatures, as well as assessments of potential off-target effects .

Applications

Scientific Uses

PROTAC BTK Degrader-8 has several promising applications in scientific research and therapeutic development:

  • Cancer Therapy: Specifically targeting B-cell malignancies such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma by degrading Bruton’s tyrosine kinase.
  • Research Tool: Serving as a valuable tool for studying B-cell signaling pathways and understanding resistance mechanisms against traditional therapies like ibrutinib .
  • Drug Development: Potentially paving the way for new classes of drugs that utilize targeted protein degradation strategies for various diseases beyond cancer.

Properties

Product Name

PROTAC BTK Degrader-8

IUPAC Name

[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate

Molecular Formula

C80H94F2N14O20P2

Molecular Weight

1671.6 g/mol

InChI

InChI=1S/C80H94F2N14O20P2/c1-48(2)70(91-66(97)25-38-113-39-37-95-67(98)21-22-68(95)99)75(103)89-61(8-7-30-84-77(83)105)74(102)87-56-17-11-51(12-18-56)45-114-117(108,109)116-118(110,111)115-47-96-69(100)24-32-94(78(96)106)64-40-53(15-20-65(64)112-6)76(104)93-35-28-80(29-36-93)26-33-92(34-27-80)31-23-50-9-13-52(14-10-50)63-44-59-71(85-46-86-72(59)88-63)58-42-55(81)43-62(49(58)3)90-73(101)57-19-16-54(41-60(57)82)79(4,5)107/h9-22,40-44,46,48,61,70,107H,7-8,23-39,45,47H2,1-6H3,(H,87,102)(H,89,103)(H,90,101)(H,91,97)(H,108,109)(H,110,111)(H3,83,84,105)(H,85,86,88)/t61-,70-/m0/s1

InChI Key

HJFBGWWBJJLEQM-XQGMWVLASA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O

Isomeric SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.